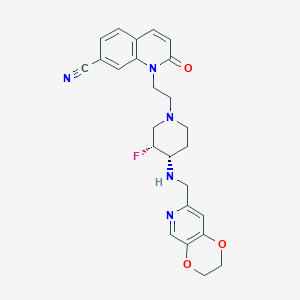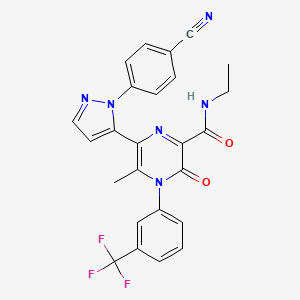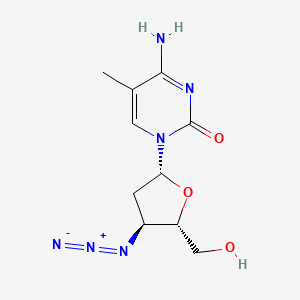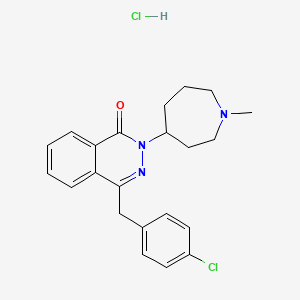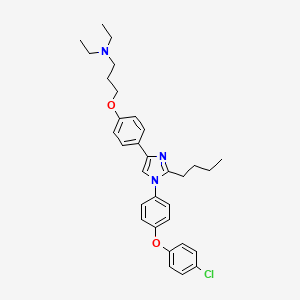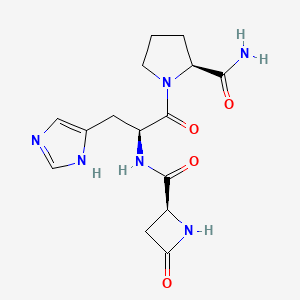
4-苯甲酰-L-苯丙氨酸
描述
对苯甲酰-L-苯丙氨酸是氨基酸L-苯丙氨酸的光敏衍生物。它广泛应用于生物化学研究,因为它能够在暴露于紫外光后与蛋白质结合伴侣形成共价键。这一特性使其成为研究蛋白质-蛋白质相互作用和绘制蛋白质结构的宝贵工具。
科学研究应用
对苯甲酰-L-苯丙氨酸在科学研究中具有许多应用,包括:
作用机制
对苯甲酰-L-苯丙氨酸的作用机制涉及暴露于紫外光后苯甲酰基的活化。这种活化导致形成一种高反应性物质,该物质可以与附近的分子形成共价键。 主要分子靶点是蛋白质残基,允许研究蛋白质-蛋白质相互作用和绘制蛋白质结构 .
生化分析
Biochemical Properties
4-Benzoyl-l-phenylalanine interacts with several domains, including the 4-helical bundle, alpha/beta hydrolase fold, and beta sheet . It interacts with residues such as Arg128, Tyr129, Asp130, Gly131, Ser132, Ser133, and Arg134 .
Molecular Mechanism
Its interactions with various residues suggest that it may influence protein structure and function .
准备方法
合成路线和反应条件: 对苯甲酰-L-苯丙氨酸的合成通常涉及将苯甲酰基引入苯丙氨酸分子的对位。这可以通过多种合成路线实现,包括:
固相合成: 此方法涉及使用固相技术将对苯甲酰-L-苯丙氨酸掺入合成肽中。
溶液相合成: 此方法涉及在溶液中对苯丙氨酸进行化学修饰,然后纯化和分离所需产物.
工业生产方法: 对苯甲酰-L-苯丙氨酸的工业生产可能涉及大规模固相合成技术,其中氨基酸使用自动合成仪掺入肽或蛋白质中。该工艺针对高产率和高纯度进行优化,确保该化合物适合研究和商业应用。
化学反应分析
反应类型: 对苯甲酰-L-苯丙氨酸会发生多种类型的化学反应,包括:
常用试剂和条件:
紫外光: 用于激活光敏苯甲酰基以进行交联反应.
化学试剂: 各种试剂可用于修饰苯甲酰基,包括卤化剂和其他亲电试剂.
主要产品:
光交联蛋白质: 光交联反应的主要产物,用于研究蛋白质相互作用和结构.
功能性衍生物: 具有不同化学性质的对苯甲酰-L-苯丙氨酸的修饰版本.
相似化合物的比较
对苯甲酰-L-苯丙氨酸由于其光敏性质而独一无二,这使其区别于其他氨基酸衍生物。类似化合物包括:
对叠氮苯丙氨酸: 另一种用于蛋白质标记和交联的光敏氨基酸.
对氨基苯丙氨酸: 用于合成用于光敏研究的叠氮化物.
二苯甲酮: 一个更简单的光敏分子,用于各种化学应用.
属性
IUPAC Name |
(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909021 | |
| Record name | 4-Benzoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-45-2 | |
| Record name | p-Benzoyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzoyl-L-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Benzoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-BENZOYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) and why is it useful in research?
A1: 4-Benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating 4-Benzoyl-L-phenylalanine into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.
Q2: How is 4-Benzoyl-L-phenylalanine incorporated into peptides and proteins?
A2: 4-Benzoyl-L-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with 4-Benzoyl-L-phenylalanine in the presence of an engineered tRNA and tRNA synthetase [, ].
Q3: Can you give some examples of how 4-Benzoyl-L-phenylalanine has been used to study protein interactions?
A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used 4-Benzoyl-L-phenylalanine-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: 4-Benzoyl-L-phenylalanine was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing 4-Benzoyl-L-phenylalanine were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].
Q4: What are the advantages of using 4-Benzoyl-L-phenylalanine over other photoactivatable crosslinkers?
A5: 4-Benzoyl-L-phenylalanine has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].
Q5: What are the limitations of using 4-Benzoyl-L-phenylalanine for studying protein interactions?
A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While 4-Benzoyl-L-phenylalanine is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to 4-Benzoyl-L-phenylalanine.
Q6: What analytical techniques are commonly used to study 4-Benzoyl-L-phenylalanine-mediated crosslinking?
A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, 4-Benzoyl-L-phenylalanine can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



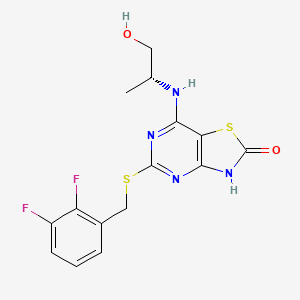

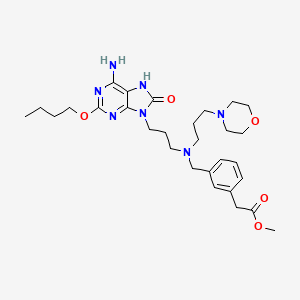
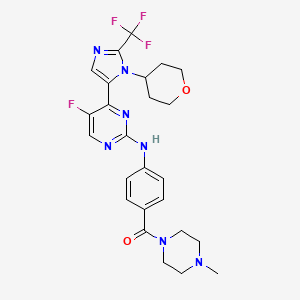
![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
